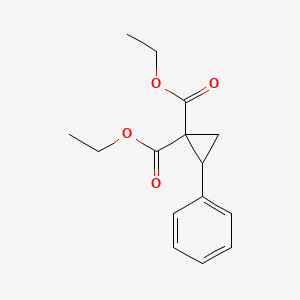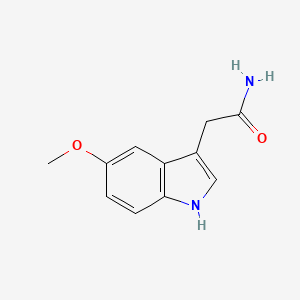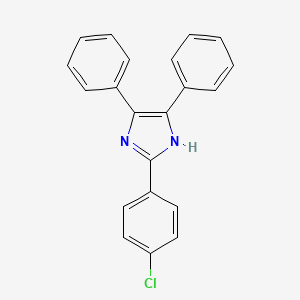
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound. This includes the arrangement of atoms, the lengths and angles of chemical bonds, and the compound’s stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical stability, reactivity, and acidity or basicity may also be analyzed.Scientific Research Applications
Microwave-Assisted Synthesis and Crystal Structure
- A study by Saberi et al. (2009) focused on the synthesis of a related compound using a microwave oven. They confirmed the structure through X-ray diffraction, highlighting its potential in facilitating efficient synthesis methods in chemistry (Saberi et al., 2009).
Crystal Structure Analysis
- Sharma et al. (2019) analyzed the crystal structure of a similar compound, noting the presence of intermolecular hydrogen bonds and C–H⋅⋅⋅π interaction. This study provides insights into molecular interactions and structure (Sharma et al., 2019).
Molecular Docking Studies
- A 2018 study by Sharma et al. explored the inhibitory activity of related compounds against a target protein for antimicrobial agents. Their research combines crystal structure analysis with molecular docking studies, demonstrating the compound's potential in drug development (Sharma et al., 2018).
Photophysical and Theoretical Studies
- Somasundaram et al. (2018) conducted photophysical and theoretical studies on imidazole-based molecules, demonstrating their potential in fluorescence applications (Somasundaram et al., 2018).
Synthesis and Characterization of Novel Polymers
- Ghaemy et al. (2013) synthesized new polymers incorporating imidazole derivatives and studied their physical and optical properties, highlighting the compound's utility in polymer science (Ghaemy et al., 2013).
Corrosion Inhibition Properties
- Ouakki et al. (2019) investigated the corrosion inhibition properties of imidazole derivatives on mild steel, indicating its application in material science (Ouakki et al., 2019).
Synthesis and Antimalarial Activity
- Septiana et al. (2021) synthesized imidazole derivatives and evaluated their antimalarial activities, providing insights into potential pharmaceutical applications (Septiana et al., 2021).
Novel Antibacterial Agents
- A study by Antolini et al. (1999) explored analogues of imidazole derivatives as potential antibacterial agents, suggesting their relevance in the development of new antibiotics (Antolini et al., 1999).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safety measures for handling, storage, and disposal of the compound.
Future Directions
This involves predicting or proposing future research directions. This could include synthesizing derivatives of the compound, improving its synthesis method, studying its reactions, or investigating its biological activity.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information may not be available. If you have a specific compound that is widely studied, I could provide more detailed information.
properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXBHEMXPUMJRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | |
CAS RN |
5496-32-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)-4,5-diphenylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

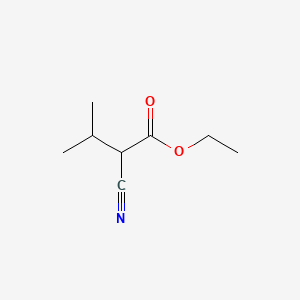
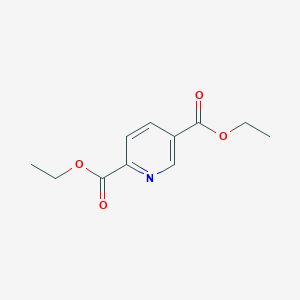

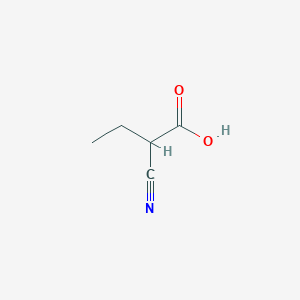

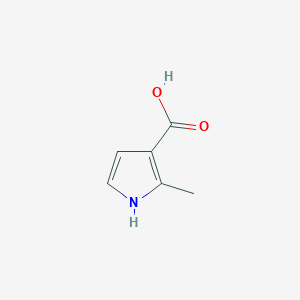
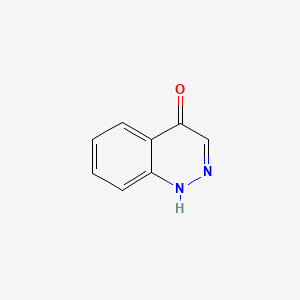
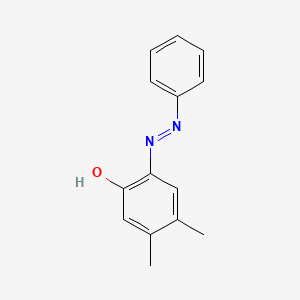

![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

